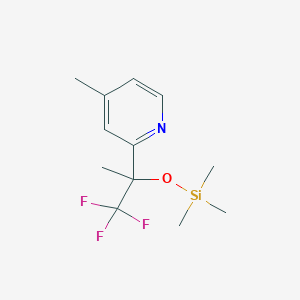![molecular formula C13H8ClF2N3 B13983040 2-Chloro-7-(3,5-difluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidine CAS No. 909562-68-1](/img/structure/B13983040.png)
2-Chloro-7-(3,5-difluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-7-(3,5-difluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7-(3,5-difluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3,5-difluorobenzylamine with a chlorinated pyrimidine derivative under reflux conditions . The reaction is often carried out in the presence of a base such as sodium methoxide in a solvent like butanol .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-7-(3,5-difluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less documented.
Common Reagents and Conditions
Substitution: Common reagents include amines, thiols, and bases like sodium methoxide.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid can be used.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield an aminated pyrrolopyrimidine derivative .
Aplicaciones Científicas De Investigación
2-Chloro-7-(3,5-difluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is studied as a potential kinase inhibitor for cancer treatment.
Biological Research: The compound’s ability to inhibit specific enzymes makes it useful in studying cellular signaling pathways.
Industrial Applications: Its derivatives may be used in the development of new pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-7-(3,5-difluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidine involves the inhibition of protein kinases. These enzymes are crucial for cell growth, differentiation, and metabolism . By inhibiting these kinases, the compound can potentially halt the proliferation of cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another kinase inhibitor with a similar structure.
Quinazoline: Known for its anticancer properties.
Furo[2,3-d]pyrimidine: Also studied for its biological activities.
Uniqueness
2-Chloro-7-(3,5-difluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern, which may confer distinct biological activities and selectivity profiles compared to other pyrrolopyrimidine derivatives .
Propiedades
Número CAS |
909562-68-1 |
|---|---|
Fórmula molecular |
C13H8ClF2N3 |
Peso molecular |
279.67 g/mol |
Nombre IUPAC |
2-chloro-7-[(3,5-difluorophenyl)methyl]pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C13H8ClF2N3/c14-13-17-6-9-1-2-19(12(9)18-13)7-8-3-10(15)5-11(16)4-8/h1-6H,7H2 |
Clave InChI |
HIPJRVLWYXMHTH-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(C2=NC(=NC=C21)Cl)CC3=CC(=CC(=C3)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methylisoxazolo[5,4-b]pyridin-4-ol](/img/structure/B13982968.png)

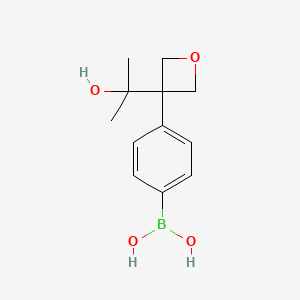

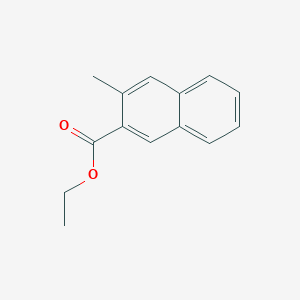
![3-{8-Bromoimidazo[1,2-a]pyridin-2-yl}pyridine](/img/structure/B13982993.png)
![Tert-butyl 3-[(2-nitrophenyl)amino]piperidine-1-carboxylate](/img/structure/B13982999.png)
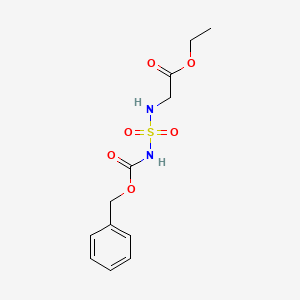
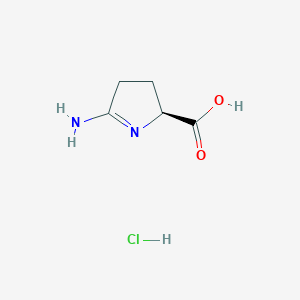
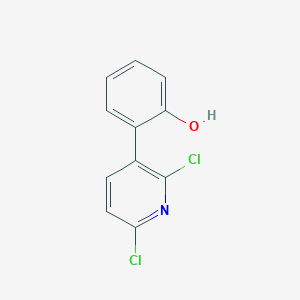
![8-{[(3-Aminophenyl)methyl]amino}naphthalene-1,3,6-trisulfonic acid](/img/structure/B13983033.png)

